5-Fluoro-2,3-thiophenedicarboxaldehyde

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  • Catalog No.:

    S843514
  • CAS No.:

    1015071-22-3
  • Molecular Formula:

    C6H3FO2S
  • Molecular Weight:

    158.15 g/mol
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    In Stock
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CAS Number 1015071-22-3
Product Name 5-Fluoro-2,3-thiophenedicarboxaldehyde
IUPAC Name 5-fluorothiophene-2,3-dicarbaldehyde
Molecular Formula C6H3FO2S
Molecular Weight 158.15 g/mol
InChI InChI=1S/C6H3FO2S/c7-6-1-4(2-8)5(3-9)10-6/h1-3H
InChI Key UHZWVDHHMHBMDX-UHFFFAOYSA-N
SMILES C1=C(SC(=C1C=O)C=O)F
Canonical SMILES C1=C(SC(=C1C=O)C=O)F


Introduction
5-Fluoro-2,3-thiophenedicarboxaldehyde, also known as FDCAF, is a valuable intermediate compound widely used in pharmaceutical and chemical industries. This paper aims to provide an insightful review of the properties, synthesis, analytical methods, biological activities, safety, potential applications, limitations, and future directions of FDCAF in scientific research.

Definition and background
5-Fluoro-2,3-thiophenedicarboxaldehyde is a heterocyclic organic compound with a molecular formula of C6H3FO2S. It has a thiophene ring substituted with a carboxylic aldehyde and a fluorine atom. 5-Fluoro-2,3-thiophenedicarboxaldehyde is a derivative of 5-fluorothiophene, a halogenated thiophene used in organic synthesis, especially in the preparation of pharmaceutical compounds.

Physical and chemical properties
5-Fluoro-2,3-thiophenedicarboxaldehyde is a white solid with a melting point of 98-100°C. It is sparingly soluble in water but soluble in organic solvents such as ethanol, acetone, and chloroform. 5-Fluoro-2,3-thiophenedicarboxaldehyde is a stable compound under normal conditions, but it may undergo oxidation and decomposition when exposed to heat, light, or strong acids.

Synthesis and characterization
5-Fluoro-2,3-thiophenedicarboxaldehyde can be synthesized by various methods, including the Vilsmeier-Haack reaction, Friedel-Crafts acylation, and direct fluorination of 5-thiophenecarboxaldehyde with a fluorine reagent. The synthesis of 5-Fluoro-2,3-thiophenedicarboxaldehyde usually involves the use of toxic and hazardous reagents and requires careful handling and purification.
The characterization of 5-Fluoro-2,3-thiophenedicarboxaldehyde can be performed using various techniques, such as nuclear magnetic resonance spectroscopy, mass spectrometry, infrared spectroscopy, and elemental analysis. These techniques can provide information about the chemical structure, purity, and identity of 5-Fluoro-2,3-thiophenedicarboxaldehyde.

Analytical methods
The analysis of 5-Fluoro-2,3-thiophenedicarboxaldehyde in pharmaceutical and chemical products requires the use of sensitive and precise analytical methods. High-performance liquid chromatography, gas chromatography, and spectrophotometric methods are commonly used to quantify 5-Fluoro-2,3-thiophenedicarboxaldehyde in complex matrices.

Biological properties
5-Fluoro-2,3-thiophenedicarboxaldehyde exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. 5-Fluoro-2,3-thiophenedicarboxaldehyde has been shown to inhibit the growth of different strains of bacteria and fungi, and it has been evaluated as a potential chemotherapeutic agent in several cancer cell lines.

Toxicity and safety in scientific experiments
The toxicity and safety of 5-Fluoro-2,3-thiophenedicarboxaldehyde in scientific experiments are important considerations due to its potential adverse effects on the environment and human health. Several studies have reported the toxicity of 5-Fluoro-2,3-thiophenedicarboxaldehyde to aquatic organisms, and it is classified as harmful to the aquatic environment.

Applications in scientific experiments
5-Fluoro-2,3-thiophenedicarboxaldehyde has various applications in scientific experiments, particularly in pharmaceutical and chemical industries. It is used as a key intermediate in the synthesis of pharmaceuticals, including anticancer drugs, antibiotics, and antifungal agents. 5-Fluoro-2,3-thiophenedicarboxaldehyde is also used as a building block in the preparation of organic materials, such as liquid crystals and dyes.

Current state of research
The current state of research on 5-Fluoro-2,3-thiophenedicarboxaldehyde is focused on developing new synthetic routes, optimizing existing processes, and exploring its potential applications in various fields. The use of 5-Fluoro-2,3-thiophenedicarboxaldehyde as a renewable and sustainable platform chemical is gaining attention due to its potential as a replacement for petroleum-derived compounds.

Potential implications in various fields of research and industry
5-Fluoro-2,3-thiophenedicarboxaldehyde has many potential implications in various fields of research and industry. It can be used as a starting material in the production of biodegradable polymers, such as polyethylene furanoate, which can replace petroleum-based plastics. 5-Fluoro-2,3-thiophenedicarboxaldehyde can also be used as a precursor for the synthesis of pharmaceuticals and agrochemicals, which are essential for maintaining human health and food security.

Limitations and future directions
5-Fluoro-2,3-thiophenedicarboxaldehyde has several limitations, including its toxicity and limited availability. Future research should focus on developing safer and more efficient synthetic routes, improving the yield and purity of 5-Fluoro-2,3-thiophenedicarboxaldehyde, and exploring its potential applications in other fields, such as energy and materials science. Several possible future directions include:
1. Developing new catalytic methods for the synthesis of 5-Fluoro-2,3-thiophenedicarboxaldehyde.
2. Exploring the use of 5-Fluoro-2,3-thiophenedicarboxaldehyde as a platform chemical for the production of renewable fuels and chemicals.
3. Investigating the potential of 5-Fluoro-2,3-thiophenedicarboxaldehyde as a sustainable alternative to toxic chemicals in industrial applications.
4. Developing new analytical methods for the detection and quantification of 5-Fluoro-2,3-thiophenedicarboxaldehyde in various matrices.
5. Evaluating the environmental impact of 5-Fluoro-2,3-thiophenedicarboxaldehyde in different ecosystems and developing strategies for its safe disposal and recycling.

Conclusion
5-Fluoro-2,3-thiophenedicarboxaldehyde is a valuable compound with many potential applications in pharmaceutical and chemical industries. Its synthesis, characterization, analytical methods, biological activity, safety, and current research status have been extensively reviewed in this paper. Despite its limitations, 5-Fluoro-2,3-thiophenedicarboxaldehyde has promising future directions in various fields and can contribute to the development of sustainable and green technologies.

Molecular Weight 158.15 g/mol
XLogP3 1.3
GHS Hazard Statements H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]
Pictograms
Irritant

Irritant

Wikipedia 5-Fluoro-2,3-thiophenedicarboxaldehyde
Dates Modify: 2023-04-04
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